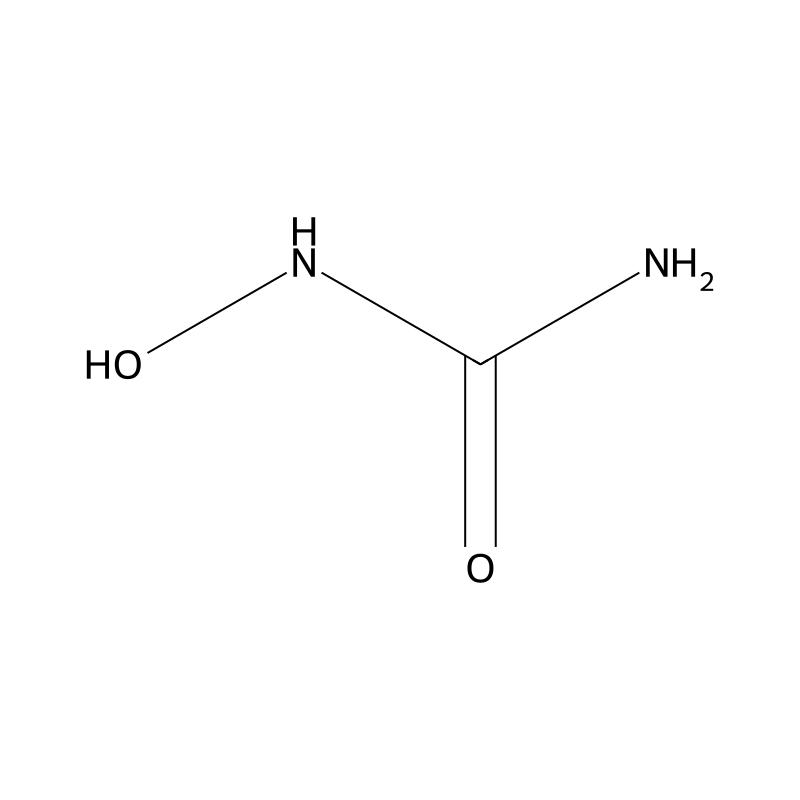

Hydroxyurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water /1.0X10+6 mg/L at 25 °C/

Freely soluble in hot alcohol

Very soluble in water... insoluble in ethanol and benzene

2.69e+02 g/L

Synonyms

Canonical SMILES

hydroxyurea mechanism of action ribonucleotide reductase

Molecular Mechanism of RNR Inhibition

Hydroxyurea (HU) directly targets ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs) [1].

- RNR Structure and Function: Class Ia RNR, present in eukaryotes, is an α₂β₂ heterodimer [1]. The larger α₂ subunit contains catalytic and allosteric sites, while the smaller β₂ subunit houses a stable diferric-tyrosyl radical cofactor essential for activity [1]. RNR catalyzes the reduction of ribonucleotides to deoxyribonucleotides via a proton-coupled electron transfer (PCET) mechanism [1].

- Inhibition by this compound: HU acts as a radical scavenger, penetrating the β₂ subunit and donating an electron and proton to quench the tyrosyl radical. This disrupts the long-range radical transfer to the α₂ subunit, halting the reduction of ribonucleotides and depleting dNTP pools [1]. The reaction may occur through a direct mechanism or an extensive hydrogen-bonded network within the protein [1].

The diagram below illustrates this inhibition mechanism and its primary consequence in the cell cycle.

> this compound inhibits RNR by reducing the tyrosyl radical, leading to dNTP pool depletion and S-phase arrest.

Cellular Consequences and Secondary Mechanisms

The inhibition of RNR triggers a cascade of cellular events that contribute to HU's therapeutic and cytotoxic effects.

- Replication Stress and Checkpoint Activation: Depletion of dNTPs causes replication stress, stalling DNA replication forks [1]. This stress activates the ATR kinase pathway, a key regulator of the S-phase checkpoint, which halts cell cycle progression to allow for repair and fork stabilization [1]. Prolonged stalling can lead to double-strand breaks and apoptosis [1].

- Impact on DNA Repair Pathway Choice: dNTP pool levels influence the choice of DNA double-strand break (DSB) repair. HU inhibition of RNR suppresses Homologous Recombination (HR), which requires extensive DNA synthesis [2]. Conversely, promoting RNR activity increases HR usage, demonstrating that RNR activity is a determinant in DSB repair pathway choice [2].

- Additional Mechanisms in Sickle Cell Disease: In the treatment of sickle cell anemia, HU's benefits are multifactorial. Its primary effect is elevating fetal hemoglobin (HbF), which inhibits sickle hemoglobin polymerization [3] [4]. This is thought to occur through a transient halt in hematopoiesis followed by "stress erythropoiesis" that recruits erythroid progenitors capable of producing HbF [3]. HU also reduces leukocyte and platelet counts, decreases endothelial adhesion molecule expression, and may increase nitric oxide levels, improving vasodilation [3].

Experimental Data and Key Findings

The table below summarizes quantitative data and key experimental findings from critical studies on HU's mechanism.

| Study / Analysis Focus | Key Experimental Findings | Experimental Model & Methodology |

|---|---|---|

| RNR Inhibition & dNTP Depletion [1] | HU depletes dNTP pools, causing replication fork stalling and S-phase arrest. | In vitro enzyme assays; Cell culture (various eukaryotes). dNTP measurement via enzymatic or HPLC methods. |

| DNA Repair Pathway Choice [2] | HU (0.2 mM) hypersensitizes NHEJ-deficient cells to IR; Reduces Rad51 focus formation (marker for HR). | Chinese Hamster Ovary (CHO) cell lines (wild-type, NHEJ-, HR-deficient). Colony formation assays; Immunofluorescence for Rad51 foci. |

| Impact on HbF & Clinical Parameters (Meta-Analysis) [3] | Daily HU (20 mg/kg) increased HbF by ~18%; associated with reduced TCD velocity (p<0.0001) and tricuspid regurgitant velocity (p=0.01). | Meta-analysis of 45 articles (2003-2023). Correlation of HbF levels with clinical and physiological outcomes. |

| Inducible Nitric Oxide Synthase (NOS2) Link [5] | HU binds NOS2 (ΔGbind: ~-30 kcal/mol); HU-induced NO from NOS2 correlates with apoptosis (Caspase-3 activation) and proliferation inhibition. | Murine erythroid progenitors (MERPs), Nos2 knockout models. Molecular docking (LGA), FACS analysis (Apoptosis: Annexin V/PI; Proliferation: Ki67). |

Core Experimental Protocols

Detailed methodologies for key experiments investigating HU's mechanism are essential for replication.

1. Analyzing HU's Impact on DNA Repair Pathway Choice [2]

- Cell Culture & Synchronization: Use Chinese Hamster Ovary (CHO) cell lines (e.g., wild-type, NHEJ-deficient Xrs6, HR-deficient V-C8). Synchronize cells in G0/G1 via contact inhibition or in S-phase using aphidicolin block-release.

- HU Treatment & Irradiation: Treat synchronized cells with 0.2 mM HU for 1 hour. Induce DNA damage using ionizing radiation (IR) (e.g., 1 Gy for survival, 8 Gy for foci analysis).

- Outcome Assessment:

- Cell Survival: Perform colony formation assays. Fix and stain colonies 7-10 days post-treatment; count using software (e.g., ImageJ).

- HR Initiation: Immunofluorescence for Rad51 foci. Fix cells at timed intervals post-IR, permeabilize, and incubate with anti-Rad51 primary and fluorescent secondary antibodies. Score cells with ≥3 Rad51 foci as positive.

2. Profiling HU-Induced Apoptosis and Proliferation in Erythroid Cells [5]

- Cell Model: Use murine erythroid progenitor cells (MERPs). Consider NOS2 knockdown/knockout models to test specificity.

- HU Treatment: Treat cells with a defined HU concentration (e.g., 100 µM) for 24-72 hours.

- FACS Analysis:

- Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) populations.

- Proliferation: Fix/permeabilize cells and stain intracellularly for Ki67 antigen.

- NOS2 Interaction: Perform molecular docking studies (e.g., using Lamarckian Genetic Algorithm) to model HU binding to NOS2 and calculate binding energy (ΔGbind).

The complex effects of HU, including NOS2 binding and downstream signaling in erythroid cells, can be visualized as a pathway.

> Proposed pathway of this compound binding NOS2 and inducing nitric oxide-mediated apoptosis and proliferation inhibition.

Therapeutic Implications and Conclusion

For researchers and drug development professionals, understanding these mechanisms is critical.

- Therapeutic Window & Cytotoxicity: The reversibility of HU-induced S-phase arrest at low doses enables its use for cell synchronization and treating non-malignant diseases like sickle cell anemia (SCA) [1]. Higher or prolonged doses lead to apoptosis through accumulated DNA damage and oxidative stress, explaining its utility in myeloproliferative disorders [1].

- Role in Sickle Cell Disease: HU remains the cornerstone of SCA therapy [3] [4]. Its clinical efficacy is attributed to the multi-faceted mechanisms described, with HbF elevation being the most significant contributor to reducing vaso-occlusive crises and organ damage [3].

- Research and Development: Insights into HU's mechanism inform the development of next-generation therapies. This includes strategies to enhance HbF production with better safety profiles and combining HU with other agents that exploit its impact on DNA repair and cellular checkpoints.

References

- 1. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACTIVITY OF RIBONUCLEOTIDE REDUCTASE HELPS ... [pmc.ncbi.nlm.nih.gov]

- 3. The Current Role of this compound in the Treatment of Sickle ... [pmc.ncbi.nlm.nih.gov]

- 4. Sickle cell anaemia therapy in 2025 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation and stimulates apoptosis ... [sciencedirect.com]

Molecular Mechanism of RNR Inhibition

The primary and well-established mechanism of Hydroxyurea is the inhibition of RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair [1] [2].

- Target Structure: Class Ia RNRs consist of two homodimeric subunits, α2 and β2. The β2 subunit contains a stable diferric-tyrosyl radical cofactor, crucial for the enzyme's activity [1].

- Inhibition Mechanism: HU acts as a radical scavenger. It penetrates the β2 subunit and donates an electron to the tyrosyl radical, reducing and inactivating it. This disrupts the long-range proton-coupled electron transfer (PCET) to the α2 catalytic subunit, halting the production of dNTPs [1].

- Cellular Consequence: The rapid depletion of the dNTP pool leads to the stalling of DNA replication forks during S-phase, causing replication stress [1] [2].

The following diagram illustrates this primary inhibition pathway and the subsequent cellular response.

Cellular Consequences and Checkpoint Activation

In response to HU-induced replication stress, cells activate a complex signaling network to delay cell cycle progression and promote fork recovery.

- Slowed S-Phase Progression: Contrary to the model of specific late-origin suppression, studies in yeast show that HU treatment slows the entire replication program. The temporal order of origin firing is preserved, but S-phase progression occurs in slow motion [3].

- Checkpoint Kinase Cascade: The stalled forks generate stretches of single-stranded DNA (ssDNA), which is a key signal. This leads to the activation of the apical kinase ATR (Mec1 in yeast), which in turn phosphorylates and activates the effector kinase Chk1 (Rad53 in yeast) [1] [4]. This checkpoint pathway serves to:

Emerging and Secondary Mechanisms

Recent research indicates that HU's effects extend beyond RNR inhibition, involving direct interactions with DNA and broader impacts on gene expression.

- Direct Interaction with DNA: Evidence shows HU directly alters DNA's physical properties. At higher concentrations (e.g., 15 mM), HU induces partially-thick and kinked-branching structures in DNA molecules and increases their mechanical stiffness (higher spring constant) [5]. This direct structural effect correlates with a bimodal impact on gene expression in a cell-free system, where low HU concentrations promote expression and high concentrations inhibit it [5].

- Global Inhibition of Transcription: HU treatment causes a rapid, checkpoint-mediated shutdown of all three nuclear RNA polymerases (Pol I, II, and III). This global inhibition of RNA synthesis is accompanied by defects in transcription termination and pre-mRNA 3'-end processing, including shortened poly(A) tails [4].

- Oxidative Stress: The cytotoxicity of prolonged or high-dose HU treatment is also attributed to the generation of reactive oxygen species (ROS), which contributes to DNA damage and cell death [1] [2].

Experimental Protocols and Analysis

For researchers studying HU, two key technical aspects are synchronization and drug quantification.

Cell Cycle Synchronization with HU

HU is widely used to reversibly arrest cells at the G1/S boundary. The following protocol is optimized for human RPE1 cells [6].

- Procedure:

- Seed cells and allow them to attach.

- Add HU to the culture medium at an appropriate concentration. 2 mM is commonly used for synchronization, while studies focusing on strong replication stress or checkpoint activation may use 200 mM (in yeast) or other higher doses [3] [6] [4].

- Incubate for approximately 16 hours to arrest most cells at the G1/S boundary.

- To release cells, thoroughly wash with PBS to remove the drug and add fresh pre-warmed medium.

- Cells will synchronously enter S-phase. The efficiency of synchronization can be monitored by flow cytometry for DNA content or using high-precision immunofluorescence methods like ImmunoCellCycle-ID [6].

Analytical Techniques for HU Quantification

Accurate measurement of HU concentration is crucial for pharmacokinetic studies. The table below compares modern analytical methods [7].

| Analytical Technique | Key Principle | Sensitivity | Sample Type | Applications |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of HU from biological matrix with UV detection [7] | ~0.5 μg/mL [7] | Plasma, breast milk, urine [7] | Clinical PK/PD studies, compliance monitoring [7] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of HU followed by mass spectrometric detection [7] | High sensitivity and specificity [7] | Plasma, other biological fluids [7] | Precise pharmacokinetic profiling [7] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct analysis without derivatization; high specificity via mass fragmentation [7] | Very high sensitivity and specificity [7] | Plasma [7] | Gold standard for modern bioanalysis, complex PK studies [7] |

References

- 1. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cell Killing Mechanisms of this compound [mdpi.com]

- 3. Replication in this compound: It's a Matter of Time [pmc.ncbi.nlm.nih.gov]

- 4. This compound and inactivation of checkpoint kinase MEC1 ... [pmc.ncbi.nlm.nih.gov]

- 5. Characteristic effect of this compound on the higher-order ... [nature.com]

- 6. Reversible and effective cell cycle synchronization method ... [life-science-alliance.org]

- 7. This compound: Analytical techniques and quantitative analysis [sciencedirect.com]

Comprehensive Technical Guide: Hydroxyurea-Mediated Fetal Hemoglobin Induction in Sickle Cell Disease

Introduction to Hydroxyurea Therapy in Hemoglobinopathies

This compound (HU) has emerged as a foundational therapeutic agent for sickle cell disease (SCD), representing the first FDA-approved pharmacologic treatment specifically for this hemoglobinopathy. The clinical efficacy of HU primarily stems from its ability to reactivate fetal hemoglobin (HbF) production in adult erythroid cells, which constitutes a pivotal protective mechanism against the pathophysiology of SCD. The disorder originates from a single nucleotide substitution in the β-globin gene, resulting in hemoglobin S (HbS) formation that polymerizes under deoxygenated conditions, leading to erythrocyte sickling, chronic hemolysis, and vaso-occlusive events. HbF (α₂γ₂) serves as a potent inhibitor of HbS polymerization due to its inability to participate in the polymer formation, thereby reducing sickling and mitigating disease severity [1].

The therapeutic application of HU represents a paradigm shift in SCD management, transitioning from purely symptomatic treatment to targeted molecular therapy. Despite its established clinical benefits, approximately 30% of SCD patients exhibit poor responsiveness to HU therapy, highlighting the need for deeper understanding of its mechanisms and determinants of efficacy [2]. The molecular basis for HbF induction by HU involves complex signaling pathways and transcriptional networks that regulate the switch from fetal to adult hemoglobin during development and can be pharmacologically manipulated to reverse γ-globin silencing in adult erythroid cells.

Molecular Mechanisms of Fetal Hemoglobin Induction

Nitric Oxide Signaling Pathway

The nitric oxide-dependent pathway represents a fundamental mechanism through which this compound induces fetal hemoglobin expression. Research has demonstrated that HU undergoes enzymatic conversion to nitric oxide (NO) in vivo, primarily through reactions catalyzed by heme-containing proteins and other cellular oxidases. This HU-derived NO subsequently activates soluble guanylyl cyclase (sGC), leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP) [3] [4]. The critical evidence supporting this mechanism includes:

- Dose-dependent induction of γ-globin mRNA and HbF protein observed in K562 erythroleukemic cells and human erythroid progenitor cells treated with NO donors such as S-nitrosocysteine (CysNO)

- Complete abolition of HU-induced γ-globin expression when specific guanylyl cyclase inhibitors (ODQ, NS 2028, LY 83,538) are applied

- Increased cGMP levels in erythroid progenitor cells following HU treatment, establishing the second messenger role in this signaling cascade

- In vivo correlation demonstrated by elevated plasma and red cell NO reaction products (nitrate, nitrite, and nitrosylated hemoglobin) in SCD patients after oral HU administration [3]

The following diagram illustrates the NO-cGMP signaling pathway in this compound-mediated HbF induction:

This compound activates the NO-cGMP signaling pathway to induce γ-globin expression.

Transcription Factor Modulation

This compound mediates differential expression of key transcription factors that assemble the γ-globin promoter complex, creating a permissive environment for gene reactivation. In erythroblasts cultured from peripheral blood CD34+ cells of HU-responsive SCD patients, research has identified significant alterations in the protein levels of both activators and repressors of γ-globin expression [2]:

- Increased protein levels of the activator GATA-2 in HU-responsive patients

- Substantial decrease in repressors including GATA-1, BCL11A, TR4, and MYB specifically in high responders

- Minimal effects on RNA levels of these transcription factors, suggesting post-translational regulation or protein stability modifications

- No significant changes in activators NF-Y and NF-E4 at either RNA or protein levels

The Index of this compound Responsiveness (IndexHU-3) has been developed as a quantitative measure based on combined HU-induced changes in protein levels of GATA-2, GATA-1, and BCL11A according to the formula: IndexHU-3 = (FcGATA-2)/(FcGATA-1)×(FcBCL11A), where Fc represents the fold change of respective transcription factors induced by HU [2]. This index strongly correlates with peripheral blood HbF levels in SCD patients and serves as a predictive biomarker for inherent HU responsiveness.

Ribonucleotide Reductase Inhibition and Stress Erythropoiesis

The cytostatic effects of this compound primarily stem from its reversible inhibition of ribonucleotide reductase (RR), the rate-limiting enzyme in deoxyribonucleotide synthesis essential for DNA replication and repair. By depleting intracellular deoxyribonucleotide pools, HU induces S-phase cell cycle arrest in erythroid precursors, creating a state of "stress erythropoiesis" upon recovery [1]. This stressed erythroid environment favors the recruitment of early progenitors that retain HbF-producing capacity, leading to an increased population of erythrocytes containing HbF (F-cells). The kinetics of erythroid differentiation under HU-induced stress creates a permissive environment for γ-globin expression through mechanisms that may involve:

- Altered expression of transcriptional regulators during accelerated erythroid maturation

- Epigenetic modifications at the γ-globin promoters under conditions of replication stress

- Selection advantage for erythroid progenitors that inherently express higher γ-globin levels

- Cellular signaling activated in response to DNA replication stress

Experimental Models and Methodologies

In Vitro Cell Culture Systems

Table 1: Established Cell Models for Studying HbF Induction

| Cell Model | Applications | Treatment Parameters | Key Readouts |

|---|---|---|---|

| K562 erythroleukemic cells | Initial screening of HbF-inducing compounds | HU: 50-150 μM for 24-72 hours [5] | γ-globin mRNA, HbF protein, cell viability |

| Primary human erythroid progenitor cells from CD34+ sources | Mechanistic studies closer to physiological conditions | HU: 50-100 μM; NO donors: CysNO [3] | γ/β-globin mRNA ratio, HbF synthesis, benzidine staining |

| Two-phase liquid culture systems | Studying erythroid differentiation | Treatment on day 3-5 of phase II culture [3] | Flow cytometry for surface markers, HbF content |

The K562 erythroleukemia cell line provides a valuable model for initial screening of HbF-inducing compounds due to its capacity for erythroid differentiation and γ-globin expression. In standardized protocols, K562 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and glutamine. For experimental treatments, cells are typically seeded at 10⁶ cells per well in six-well plates and exposed to varying concentrations of HU (50-150 μM) or NO donors for 24-72 hours [3] [5]. Following treatment, RNA isolation is performed using commercial kits (e.g., RNeasy Kit), with RNA quality assessment via spectrophotometry and bioanalyzer systems. Quantitative PCR analysis employs gene-specific primers and TaqMan probes for γ-globin and β-globin mRNA quantification, normalized to housekeeping genes and expressed as femtomoles per 10⁶ cells or fold changes relative to controls [3].

For more physiologically relevant models, primary human erythroid progenitor cells are isolated from peripheral blood mononuclear cells obtained from healthy donors or SCD patients. Using a two-phase liquid culture system, mononuclear cells are initially cultured in MEM Eagle medium supplemented with 10% FBS, cyclosporin A, and cytokines from 5637 human bladder carcinoma cell line-conditioned medium. After 7 days, CD34+ cells are purified using immunomagnetic separation (e.g., StemSep method) and transferred to phase II medium containing erythropoietin, stem cell factor, IL-3, GM-CSF, and other erythroid-supportive factors [3]. HU treatment is typically applied on day 3 or 5 of phase II culture, with RNA isolation 24-48 hours post-treatment. This system allows for examination of HU effects during specific stages of erythroid differentiation and correlation with HbF induction capacity.

Ex Vivo Patient-Derived Models

The development of patient-derived ex vivo models has been instrumental in understanding the molecular basis of variable HU responsiveness. CD34+ cells are isolated from peripheral blood of SCD patients representing different response phenotypes and cultured for 10-12 days in serum-free expansion media optimized for erythroid differentiation. Cells are treated with 50 μM HU, determined as the minimal concentration that significantly activates γ-globin mRNA expression [2]. This system enables:

- Correlation analysis between HU-induced HbF changes in cultured erythroblasts and clinical response in peripheral blood

- Assessment of anti-sickling effects through hypoxia induction experiments followed by microscopic examination

- Simultaneous measurement of RNA and protein levels of key transcription factors in the γ-globin regulatory network

- Calculation of responsiveness indices (IndexHU) that predict clinical HU efficacy

Computational and Bioinformatics Approaches

Advanced bioinformatic methodologies have been employed to elucidate the complex regulatory networks governing γ-globin gene expression. Weighted Gene Co-expression Network Analysis (WGCNA) has identified novel regulators of γ-globin switching by analyzing RNA-seq datasets from fetal liver erythroblasts versus adult bone marrow erythroblasts [5]. This systems biology approach has revealed:

- IGF2BP1 and GCNT2 as key regulators of the γ-globin switching mechanism

- Differentially expressed genes between fetal and adult erythroblasts (FDR < 0.001, |log2 Fold Change| ≥ 2.5)

- Co-expression modules significantly associated with developmental γ-globin silencing

- Potential microRNA regulators including miR-199a/b-5p, miR-451-5p, and miR-144-3p implicated in erythroid maturation and γ-globin regulation

Pharmacogenetics and Biomarkers of Response

Genetic Determinants of this compound Responsiveness

Table 2: Genetic Polymorphisms Associated with HbF Response to this compound

| Gene | Polymorphisms | Functional Role | Response Association |

|---|---|---|---|

| BCL11A | SNPs in intron 2 | γ-globin repressor | Strongest association with HbF changes [6] |

| VEGF pathway genes | Multiple SNPs | Angiogenesis, erythroid signaling | Enriched in pathway analysis [6] |

| Urea cycle genes | Multiple SNPs | Metabolic pathways | Enriched in pathway analysis [6] |

| HBB cluster | Various SNPs | Globin gene regulation | Modest effects on HbF response |

Substantial interpatient variability exists in HbF response to HU, with genetic polymorphisms accounting for a significant portion of this variability. Systematic reviews have examined 728 genetic polymorphisms across 17 genes, identifying 50 different SNPs associated with HbF changes in SCA patients treated with HU [6]. Pathway enrichment analysis of these genes reveals significant association with VEGF ligand-receptor interactions and urea cycle metabolism, suggesting these biological processes may influence HU pharmacodynamics. The most consistent association involves SNPs in intron 2 of BCL11A, a master regulator of γ-globin silencing, highlighting the importance of the native repressor machinery in determining pharmacological responsiveness [6].

The complex genetic architecture of HU response mirrors the multifactorial regulation of HbF levels, with contributions from both baseline HbF modifiers and HU-specific pharmacodynamic factors. This genetic complexity underscores the challenge of developing predictive genetic profiles for HU responsiveness and suggests that multigenic models incorporating key polymorphisms in BCL11A, VEGF pathway genes, and urea cycle enzymes may be necessary for accurate response prediction.

Transcriptional and Protein Biomarkers

Beyond genetic polymorphisms, dynamic biomarkers measured during HU treatment show promise for predicting and monitoring therapeutic response. The Index of this compound Responsiveness (IndexHU) represents a quantitative approach based on HU-induced changes in transcription factor protein levels in erythroid cells [2]. Different iterations of this index have been evaluated:

- IndexHU-3: (FcGATA-2)/(FcGATA-1)×(FcBCL11A)

- IndexHU-4: Includes FcTR4 in the denominator

- IndexHU-5: Includes both FcTR4 and FcMYB in the denominator

Among these, IndexHU-3 demonstrates the strongest statistical correlation with peripheral blood HbF levels in SCD patients, outperforming individual transcription factor measurements [2]. This suggests that the balanced modulation of activators and repressors, rather than absolute changes in any single factor, determines the overall HbF response to HU.

Emerging Research and Novel Therapeutic Directions

Combination Therapies

Recent investigations have explored synergistic approaches combining HU with other HbF-inducing agents to enhance efficacy and overcome therapeutic resistance. Studies examining HU-metformin combinations in K562 cells demonstrate significantly enhanced γ-globin induction compared to either agent alone [5]. Specifically:

- HU (150 μM) and metformin (100 μM) combination increased IGF2BP1 expression by 7.1-fold after 24h treatment

- Differential modulation of GCNT2 expression, with HU (50 μM) decreasing expression by 3.3-fold

- Maximal γ-globin induction observed with HU-metformin combinations at specific concentration ratios

The following diagram illustrates the transcriptional regulation of γ-globin and potential therapeutic targets:

This compound modulates transcription factor hubs to activate γ-globin expression.

Novel Molecular Targets

Research continues to identify novel regulators of γ-globin expression that may provide alternative therapeutic targets for HbF induction. Recent findings have implicated:

- IGF2BP1 as a positive regulator of γ-globin expression, significantly upregulated by HU treatment

- GCNT2 as a negative regulator, downregulated by HU in a dose-dependent manner

- MicroRNA networks including miR-199a/b-5p, miR-451-5p, and miR-144-3p that modulate erythroid maturation and globin expression

- FOXO3 pathway as a mediator of metformin-induced γ-globin expression, independent of BCL11A modulation

These discoveries expand the therapeutic landscape beyond HU, suggesting opportunities for multi-target approaches that address different aspects of γ-globin repression.

Conclusion and Future Perspectives

This compound remains the cornerstone pharmacologic therapy for sickle cell disease more than two decades after its initial FDA approval, with HbF induction representing its primary mechanism of action. The nitric oxide-cGMP signaling pathway has been established as a central mechanism for HU-mediated γ-globin induction, though additional pathways involving direct transcription factor modulation and stress erythropoiesis contribute to the overall response. The development of predictive biomarkers such as IndexHU-3 and identification of genetic polymorphisms associated with improved response represent significant advances in personalizing HU therapy.

References

- 1. This compound therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound differentially modulates activator and ... [haematologica.org]

- 3. by the nitric... This compound induces fetal hemoglobin [pmc.ncbi.nlm.nih.gov]

- 4. JCI - A role for nitric oxide in this compound -mediated fetal ... hemoglobin [jci.org]

- 5. The induction effect of this compound and metformin on fetal globin in... [molmed.biomedcentral.com]

- 6. Do Genetic Polymorphisms Affect Fetal Hemoglobin (HbF) ... [frontiersin.org]

Comprehensive Technical Analysis of Hydroxyurea Pharmacokinetics and Pharmacodynamics

Introduction and Executive Summary

Hydroxyurea is a critical therapeutic agent with well-established efficacy in the management of sickle cell anemia (SCA), β-thalassemia, and various myeloproliferative disorders. As an S-phase-specific antimetabolite, its primary mechanism involves the reversible inhibition of ribonucleoside diphosphate reductase (rNDP), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides essential for DNA synthesis. This comprehensive technical review examines the pharmacokinetic properties and pharmacodynamic mechanisms of this compound, with particular emphasis on its application in hemoglobinopathies. The analysis incorporates quantitative pharmacokinetic parameters, experimental methodologies for drug concentration analysis, and mechanistic pathways to provide drug development professionals and researchers with a robust technical reference.

The clinical utility of this compound has expanded significantly since its initial introduction, particularly for sickle cell disease where it represents the first FDA-approved pharmacological treatment. Despite its widespread use, substantial interindividual variability in pharmacokinetic parameters and treatment responses presents ongoing challenges for therapeutic optimization. Recent advances in analytical techniques and modeling approaches have enabled more precise characterization of this compound's disposition and effects, supporting the development of personalized dosing strategies that maximize efficacy while minimizing toxicity. This review synthesizes current evidence from pharmacokinetic studies and pharmacodynamic investigations to provide a comprehensive scientific foundation for researchers and clinicians engaged in this compound therapy development and optimization.

Pharmacokinetic Properties of this compound

Fundamental Pharmacokinetic Parameters

This compound demonstrates favorable oral bioavailability with rapid absorption and distribution throughout the body. The drug's pharmacokinetic profile has been characterized through numerous clinical studies involving both adult and pediatric populations with sickle cell disease. The table below summarizes the key pharmacokinetic parameters of this compound based on available clinical data:

Table 1: Core Pharmacokinetic Parameters of this compound

| Parameter | Value | Variability | Clinical Implications |

|---|---|---|---|

| Oral Absorption | Virtually complete | Not quantified | Food effect unknown; consistent exposure expected |

| Tmax (time to peak concentration) | 0.55-4 hours | Substantial interindividual variability | Two distinct absorption phenotypes identified (rapid vs. slow) |

| Cmax (maximum concentration) | Dose-dependent | 30.3% coefficient of variation | 74% higher in rapid absorbers; may influence efficacy/toxicity |

| Apparent Volume of Distribution (V/F) | Approximates total body water (45.3 L) | 61.6% coefficient of variation | Wide distribution; concentrates in leukocytes/erythrocytes |

| Clearance (CL/F) | 11.6 L/h (0.252 L/hr/kg in children) | 46.7% coefficient of variation | Non-linear elimination; affected by weight (>50% of variability) |

| Half-life (t₁/₂) | 2.5-4.2 hours | 26.0% coefficient of variation | Supports once-daily dosing; transient effect on target enzymes |

| Primary Elimination Routes | Renal (50%) and hepatic metabolism | Nonrenal pathway exhibits Michaelis-Menten kinetics | Requires dose adjustment in renal impairment |

Absorption and Distribution Characteristics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically achieved within 1-4 hours post-dose. Recent research has revealed distinct absorption phenotypes among patients, characterized as either rapid or slow absorbers. In a pediatric pharmacokinetic study, approximately 63% of participants (25 of 40 children) demonstrated rapid absorption, achieving peak concentrations at the first sampling time point (approximately 18 minutes post-dose) [1]. These rapid absorbers exhibited significantly higher systemic exposure, with median Cmax values 74% greater and dose-normalized AUC values 33% higher than slow absorbers [1]. This variability in absorption rate may have important clinical implications for both efficacy and toxicity profiles.

The drug demonstrates extensive distribution throughout the body, with an apparent volume of distribution that approximates total body water, suggesting widespread tissue penetration. This compound preferentially concentrates in leukocytes and erythrocytes, which is particularly relevant for its therapeutic effects in hematological disorders [2]. The blood-to-plasma ratio indicates significant partitioning into cellular components, contributing to its pharmacodynamic effects on hematopoietic cells. The plasma protein binding of this compound has not been extensively characterized but is believed to be minimal, potentially contributing to its widespread distribution and accessibility to target tissues.

Metabolism and Elimination Pathways

This compound undergoes significant metabolism through pathways that are not completely characterized, with approximately 50% of an administered dose undergoing biotransformation before excretion [2]. One identified minor pathway involves degradation by urease produced by intestinal bacteria, though the quantitative significance of this pathway in humans remains uncertain [2]. The primary elimination routes include both renal excretion and nonrenal metabolic pathways, with the nonrenal component exhibiting saturable kinetics consistent with Michaelis-Menten elimination [3].

The elimination half-life of this compound ranges from 2.5 to 4.2 hours, supporting the current once-daily dosing regimen [3] [2]. However, the relationship between dose and exposure is non-linear, with disproportionately higher peak concentrations and AUC values observed with increasing doses [2]. Population pharmacokinetic analyses have identified body weight as a significant covariate, explaining over 50% of the observed interindividual variability in oral clearance [1]. Neither hepatic function nor glomerular filtration rate demonstrated significant correlation with clearance in the pediatric population studied, though dose adjustments are commonly recommended in patients with renal impairment based on the known renal elimination pathway [1].

Experimental Protocols and Analytical Methods

HPLC-Based Quantification of Serum this compound

The accurate quantification of this compound concentrations in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Recent methodological advances have enabled the development of simplified analytical approaches suitable for resource-limited settings. The following protocol describes a validated HPLC method with UV detection for determining serum this compound concentrations:

Table 2: Experimental Protocol for this compound Quantification Using HPLC

| Step | Parameter | Specifications |

|---|---|---|

| Sample Preparation | Internal Standard | N-methylurea (4.5 mM) |

| Deproteinization | Trichloroacetic acid (20 μL) | |

| Centrifugation | 13,000 rpm for 15 minutes | |

| Derivatization | Acid and color reagent, 100°C for 10 min | |

| HPLC Analysis | Column | C18 (5 micron or 3.5 micron) |

| Detection | 449 nm (standard) or 415 nm (portable) | |

| Mobile Phase | 13% acetonitrile in water | |

| Flow Rate | 1 mL/min | |

| Run Time | 15 minutes | |

| Injection Volume | 100 μL | |

| Validation Parameters | Linearity Range | 0-1000 μM |

| Precision | <10% variance | |

| Accuracy | Within 10-20% of actual values | |

| Limit of Quantification | 7 μM |

This method has been successfully adapted for use with portable HPLC systems specifically designed for low-resource settings, demonstrating comparable performance to conventional benchtop instruments [4]. The portable system features a significantly reduced footprint (approximately 42 cm × 38 cm) while maintaining analytical precision and accuracy, with calibration curves consistently demonstrating R² values >0.99 [4]. This technological advancement facilitates pharmacokinetic-guided dosing in settings where traditional laboratory infrastructure is limited, potentially expanding access to personalized this compound therapy.

Pharmacokinetic Study Design and Sampling Strategies

For researchers designing this compound pharmacokinetic studies, optimal sampling protocols are critical for accurate parameter estimation. Based on published studies, the recommended approach involves collecting serial blood samples at predetermined time points following administration. A robust sampling protocol for a single-dose pharmacokinetic study should include samples at pre-dose (0 h), 30 min, 60 min, 120 min, 240 min, and 480 min post-administration [1]. This sampling scheme adequately characterizes both the absorption and elimination phases of this compound pharmacokinetics.

For population pharmacokinetic approaches that enable sparse sampling, data can be collected at more flexible time points across different patients, with nonlinear mixed-effects modeling used to estimate population parameters and quantify variability [5]. These designs are particularly suitable for pediatric populations or studies in resource-limited settings where extensive sampling may be impractical. For therapeutic drug monitoring applications, limited sampling strategies using 1-3 strategically timed samples can provide sufficient information for estimating individual pharmacokinetic parameters when combined with population prior information [4] [5].

Pharmacodynamics and Mechanisms of Action

Primary Pharmacodynamic Mechanisms

This compound exerts its therapeutic effects through multiple interconnected biological mechanisms. The table below summarizes the key pharmacodynamic properties and their clinical correlates:

Table 3: Pharmacodynamic Properties of this compound

| Mechanism | Molecular Target | Biological Effect | Clinical Outcome |

|---|---|---|---|

| rNDP Inhibition | Ribonucleotide reductase | Impaired DNA synthesis; S-phase arrest | Cytotoxicity for rapidly dividing cells |

| HbF Induction | γ-globin gene expression | Increased fetal hemoglobin production | Reduced sickling (SCA); improved erythropoiesis |

| Nitric Oxide Release | NO moiety in HU structure | Vasodilation; soluble guanylate cyclase activation | Improved blood flow; potential impact on vascular function |

| Myelosuppression | Hematopoietic progenitors | Reduced neutrophils, reticulocytes, platelets | Lowered adhesion molecule expression; reduced inflammation |

| Erythrocyte Modification | Cell membrane and hydration | Increased MCV; improved deformability | Enhanced blood rheology; reduced vaso-occlusion |

| Apoptosis Regulation | p53 signaling pathway | Modulated cell survival/death decisions | Impacts overall cytotoxicity and tissue-specific effects |

The principal mechanism of this compound involves the reversible inhibition of ribonucleotide reductase (rNDP), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides [6]. By depleting intracellular deoxynucleotide pools, this compound impedes DNA synthesis and causes arrest of susceptible cells at the G1/S interface of the cell cycle. This cytotoxic effect is particularly pronounced in rapidly dividing cells, including hematopoietic progenitors, explaining both the therapeutic and adverse effect profile of the drug.

In hemoglobinopathies, the most clinically significant pharmacodynamic effect is the induction of fetal hemoglobin (HbF) through increased γ-globin gene expression in erythroid cells [6]. The precise molecular mechanisms underlying HbF induction remain incompletely characterized but are known to involve cellular stress responses and alterations in erythropoiesis kinetics. This compound causes intermittent cytotoxic suppression of erythroid progenitors, leading to accelerated erythroid differentiation and recruitment of progenitor populations with increased γ-globin production capacity [2] [6]. The resulting increase in HbF-containing erythrocytes (F-cells) is particularly beneficial in sickle cell disease, where HbF interferes with hemoglobin S polymerization, thereby reducing sickling and its pathological consequences.

Signaling Pathways and Molecular Interactions

This compound exposure activates multiple stress response pathways in target cells, with the p53 signaling pathway playing a particularly prominent role. Transcriptomic analyses in experimental models have demonstrated that this compound significantly alters gene expression profiles, with the p53 pathway being highly affected [7]. Following drug exposure, phosphorylated p53 translocates to the nucleus and regulates the expression of numerous downstream genes involved in cell cycle control, DNA repair, and apoptosis [7].

Figure 1: this compound-induced activation of cellular stress response pathways. The diagram illustrates the sequence of molecular events from initial ribonucleotide reductase inhibition to downstream cellular consequences, including cell cycle arrest, apoptosis, and HbF induction.

In addition to p53 activation, this compound exposure also triggers oxidative stress and activates multiple MAP kinase pathways, including p38 and JNK signaling cascades [7]. These pathways interact in a complex network that determines cellular fate following drug exposure. The integration of these signals appears to dictate whether cells undergo repair and survival or programmed cell death, ultimately influencing both therapeutic outcomes and potential toxicities.

This compound also influences apoptotic pathways in erythroid cells through modulation of inducible nitric oxide synthase (iNOS) expression [8]. Recent investigations have demonstrated that this compound inhibits proliferation and stimulates apoptosis in erythroid cells in an iNOS-dependent manner, providing an additional mechanism through which the drug may alter erythropoiesis and promote the survival of erythroid precursors with high HbF expression [8].

Pathway Visualization and Experimental Workflows

HPLC Analysis Workflow

The analytical process for quantifying this compound concentrations in biological samples involves a coordinated sequence of steps from sample preparation to chromatographic separation and detection. The following diagram illustrates this workflow:

Figure 2: Experimental workflow for this compound quantification in serum samples using HPLC with UV detection. The process includes sample preparation, derivatization, chromatographic separation, and quantitative analysis.

This standardized protocol has been successfully validated in both conventional laboratory settings and resource-limited environments using portable HPLC equipment [4]. The method demonstrates excellent precision with coefficients of variance <10% and high accuracy within 10-20% of actual values across the analytical range of 0-1000 μM [4]. The calibration curves generated using this approach consistently show R² values >0.99, supporting reliable quantification of this compound concentrations for pharmacokinetic analyses.

Pharmacokinetic-Pharmacodynamic Relationships

Understanding the relationship between this compound exposure (pharmacokinetics) and its biological effects (pharmacodynamics) is essential for optimizing dosing strategies. Population modeling approaches have been employed to characterize these relationships quantitatively:

Table 4: PK-PD Modeling Parameters for this compound in Sickle Cell Anemia

| Parameter | Symbol | Estimate | Variability (CV%) | Interpretation |

|---|---|---|---|---|

| HbF Base | HbF₀ | 5.8% | 36% | Baseline fetal hemoglobin before treatment |

| HbF Max Effect | Iₘₐₓ | 0.57 | 27% | Maximal fractional increase in HbF |

| HbF EC₅₀ | Cₚ₅₀ | 148 μM | 52% | Concentration producing 50% of maximal effect |

| MCV Base | MCV₀ | 90 fL | 9% | Baseline mean corpuscular volume |

| MCV Max Effect | Iₘₐₓ | 0.14 | 49% | Maximal fractional increase in MCV |

| MCV EC₅₀ | Cₚ₅₀ | 64 μM | 67% | Concentration producing 50% of maximal effect |

| Time to Steady-State (HbF) | tₛₛ | 26 months | Not applicable | Prolonged time to maximal HbF response |

| Time to Steady-State (MCV) | tₛₛ | 3 months | Not applicable | Rapid achievement of maximal MCV effect |

The complex relationship between this compound exposure and its pharmacodynamic effects demonstrates significant interindividual variability. For HbF response, the time to reach steady-state levels is considerably prolonged (approximately 26 months), while MCV responses stabilize much more rapidly (approximately 3 months) [5]. This temporal dissociation has important implications for therapeutic monitoring, as early changes in MCV may not reliably predict the eventual HbF response achievable with continued treatment.

The concentration-effect relationship for this compound appears to approach its maximum within the therapeutic exposure range, suggesting that the substantial variability in treatment response is influenced more by pharmacodynamic differences between patients than by variations in drug exposure alone [5]. This observation underscores the importance of individualized dose titration based on both laboratory parameters and clinical responses rather than relying solely on weight-based dosing protocols.

Conclusion and Research Directions

This compound demonstrates complex pharmacokinetic and pharmacodynamic properties that contribute to its efficacy in sickle cell disease and other hemoglobinopathies. The drug is characterized by excellent oral bioavailability, widespread distribution throughout the body, and elimination through both renal and nonrenal pathways that exhibit saturable kinetics. The substantial interindividual variability observed in both pharmacokinetic parameters and treatment responses highlights the importance of personalized dosing approaches to optimize therapeutic outcomes.

Recent methodological advances, including the development of simplified HPLC techniques suitable for resource-limited settings and the elaboration of population pharmacokinetic-pharmacodynamic models, provide valuable tools for supporting therapeutic drug monitoring and dose individualization. The identification of distinct absorption phenotypes and the characterization of exposure-response relationships offer opportunities to refine dosing strategies based on individual patient characteristics rather than standardized weight-based protocols.

References

- 1. Distinct Phenotypes of this compound Absorption among ... [sciencedirect.com]

- 2. This compound in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. and pharmacodynamics of Pharmacokinetics this compound [pubmed.ncbi.nlm.nih.gov]

- 4. This compound pharmacokinetics and precision dosing in low ... [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics and pharmacodynamics of ... [ojrd.biomedcentral.com]

- 6. A comprehensive review of this compound for β ... [ojrd.biomedcentral.com]

- 7. This compound Exposure Activates the P53 Signaling Pathway ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits proliferation and stimulates apoptosis ... [sciencedirect.com]

hydroxyurea pharmacodynamics sickle cell disease

Core Pharmacodynamic Mechanisms of Hydroxyurea

The therapeutic effects of this compound are achieved through a combination of mechanisms, which are summarized in the following table.

| Mechanism of Action | Biological Effect | Clinical/Downstream Consequence |

|---|---|---|

| HbF Induction [1] [2] | Increases production of fetal hemoglobin (HbF) in red blood cells [3]. | HbF inhibits polymerization of deoxygenated HbS, reducing red blood cell sickling, hemolysis, and vaso-occlusion [4] [5]. |

| Myelosuppression [4] [6] | Reduces circulating neutrophils and platelets [2]. | Decreased leukocyte/platelet adhesion contributes to reduced vaso-occlusion and inflammation [1] [4]. |

| Nitric Oxide (NO) Release [4] [6] | May increase nitric oxide levels [7]. | Promotes vasodilation and may further facilitate HbF induction [4]. |

| Modulation of Adhesion Molecules [4] [6] | Reduces expression of endothelial adhesion molecules (e.g., CD36, CD49d) [4]. | Decreases adhesion of sickled red blood cells to the endothelium [4]. |

| Alteration of RBC Properties [2] | Increases mean corpuscular volume (MCV) [1]. | Leads to larger red blood cells with improved hydration and flexibility, reducing sickling tendency [2]. |

Key Pharmacodynamic Parameters & Quantitative Data

The pharmacodynamic response to this compound can be monitored using specific laboratory parameters, whose typical responses and clinical relevance are outlined below.

| Parameter | Typical Response to this compound | Timing of Effect | Clinical & Experimental Relevance |

|---|---|---|---|

| Fetal Hemoglobin (HbF) | Increase: ~3.6% to >30% (highly variable) [1] [5]. A daily dose of 20 mg/kg can lead to an ~18% increase [4]. | Steady state achieved slowly, over ~26 months [1]. | Primary efficacy biomarker. Correlates with reduced pain crises, longer RBC half-life, and improved survival [3] [5]. |

| Mean Corpuscular Volume (MCV) | Increase [1]. | Steady state achieved rapidly, within ~3 months [1]. | An early, easily measurable marker of adherence and biological effect. However, its steady-state level does not predict the long-term HbF response [1]. |

| Absolute Neutrophil Count (ANC) | Decrease. Dose-dependent reduction [5]. | Within weeks of dose initiation or escalation [2]. | A key safety and dosing guide. Used to titrate to the Maximum Tolerated Dose (MTD) [2]. |

| Reticulocyte Count | Modest decrease, reflecting reduced hemolytic rate [2]. | - | - |

| Lactate Dehydrogenase (LDH) & Bilirubin | Decrease [1]. | - | Markers of hemolysis. Reduction indicates decreased RBC destruction [1]. |

Experimental Protocols for Pharmacodynamic Studies

For researchers investigating the mechanisms of this compound, here are detailed methodologies for key experiments cited in the literature.

Profiling HbF Response in Clinical Trials

This foundational clinical protocol measures HbF induction as a primary endpoint.

- Objective: To determine the efficacy and safety of this compound in increasing HbF levels in patients with SCD [1].

- Study Design: Typically a prospective, randomized, double-blind, placebo-controlled trial [4].

- Key Methodology:

- Dosing: this compound is administered orally once daily. The dose is typically started at 15-20 mg/kg/day and escalated every 8 weeks by 5 mg/kg/day until a target ANC of 2.0-4.0 x 10³/µL is reached (the Maximum Tolerated Dose) [2].

- Primary Outcome Measurement: The percentage of HbF is measured periodically (e.g., every 3-4 months) using high-performance liquid chromatography (HPLC) [1].

- Secondary Outcomes: Frequency of vaso-occlusive crises, acute chest syndrome, hospitalizations, and transfusion needs are recorded [4].

Investigating Molecular Pathways of γ-Globin Gene Induction

This in vitro protocol is used to elucidate the molecular mechanisms behind HbF induction.

- Objective: To analyze changes in signal transduction pathways and epigenetic markers in erythroid progenitor cells following this compound exposure [3].

- Key Methodology:

- Cell Culture: Use primary human CD34+ hematopoietic progenitor cells or human erythroleukemic cell lines (e.g., K562). Cells are cultured in erythropoietin-containing media to promote erythroid differentiation [3].

- This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 50-150 µM) for varying durations.

- Downstream Analysis:

- Gene Expression: Quantitative RT-PCR is used to measure mRNA levels of HBG (γ-globin), HBG2/HBG1 genes, and key transcription factors like BCL11A [3].

- Protein Analysis: Western Blotting or flow cytometry is employed to quantify HbF protein and transcription factor levels.

- Epigenetic Analysis: Chromatin Immunoprecipitation (ChIP) assays are performed to assess changes in histone modifications (e.g., H3K9ac, H3K27me3) at the HBG promoters and locus control region [3] [5].

This compound Pharmacodynamics: A Mechanistic Overview

The following diagram illustrates the interconnected pathways and biological systems through which this compound exerts its pharmacodynamic effects.

This diagram visualizes the multi-faceted pharmacodynamics of this compound, showing how its primary and secondary mechanisms converge to improve the clinical manifestations of Sickle Cell Disease.

Conclusion

References

- 1. This compound in the sickle cell disease modern era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The modern use of this compound for children with sickle cell ... [haematologica.org]

- 3. A Systematic Review of Known Mechanisms of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. The Current Role of this compound in the Treatment of Sickle ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting sickle cell disease root-cause pathophysiology ... [haematologica.org]

- 6. The Current Role of this compound in the Treatment of Sickle ... [mdpi.com]

- 7. Red Cells this compound induces the eNOS-cGMP pathway ... [sciencedirect.com]

hydroxyurea higher-order DNA structure effect

Direct Effects on DNA Structure and Activity

Recent research demonstrates that hydroxyurea (HU) interacts directly with DNA, causing significant changes to its higher-order structure and function.

Bimodal Gene Expression: In a cell-free luciferase assay, HU exhibited a concentration-dependent bimodal effect on gene expression. At lower concentrations (2 mM), gene activity was enhanced approximately 1.7-fold compared to the control. In contrast, at higher concentrations (100 mM), activity was largely depressed to about one-fifth of the control level [1] [2].

Altered DNA Higher-Order Structure: Atomic Force Microscopy (AFM) imaging of T4 GT7 DNA (166 kbp) revealed that HU induces conformational changes. In the absence of HU, DNA adopts an elongated coil conformation. With the addition of HU, the structure becomes partially thick and develops kinked-branching formations, which become prominent at 15 mM HU [1] [2].

Increased DNA Viscoelasticity: Observations of single DNA molecules under Brownian motion using Fluorescence Microscopy (FM) showed that HU increases the mechanical rigidity of DNA. Analysis based on fluctuation-dissipation theory quantified this change [1] [2].

The table below summarizes the key mechanical property changes:

| HU Concentration (mM) | Spring Constant, k (nN/m) | Damping Constant, γ (s⁻¹) |

|---|---|---|

| 0 | 20.1 ± 4.6 | 2.3 ± 0.5 |

| 10 | ~26.1 (est. 1.3x increase) | ~3.5 (est. 1.5x increase) |

| 15 | 75.4 ± 15.9 | 5.5 ± 1.1 |

Table: Mechanical properties of single T4 GT7 DNA molecules at different this compound concentrations. Data sourced from [1] [2].

- Minimal Effect on Secondary Structure: Despite the profound changes to higher-order structure, Circular Dichroism (CD) spectroscopy showed that the B-form secondary structure of calf thymus DNA remains largely unchanged even at HU concentrations up to 50 mM [1] [2].

Experimental Protocols for Key Techniques

For researchers aiming to replicate or build upon these findings, here are the methodologies for the core experiments.

Cell-Free Gene Expression Assay (Luciferase)

This protocol measures the direct effect of HU on gene expression activity in a cell-free system, eliminating confounding cellular processes [1] [2].

- System: Use a commercially available in vitro transcription/translation system, such as the TnT (Rabbit Reticulocyte Lysate) T7 Quick Coupled Transcription/Translation System.

- Reaction Setup: Set up the standard reaction mixture as per the manufacturer's instructions, including the DNA template encoding the luciferase reporter gene.

- HU Treatment: Add this compound to the reaction mixtures at a range of final concentrations (e.g., 0 mM, 2 mM, 5 mM, 10 mM, 15 mM, 100 mM).

- Incubation & Measurement: Allow the coupled transcription/translation reaction to proceed. Subsequently, add the luciferin substrate and measure the resulting relative luminescence intensity using a luminometer. Normalize all values to the control (0 mM HU) reaction.

Atomic Force Microscopy (AFM) of Single DNA Molecules

This technique visualizes the conformational changes in individual DNA molecules induced by HU [1] [2].

- DNA Specimen: Use high molecular weight DNA, such as T4 GT7 DNA (166 kbp).

- Sample Preparation:

- Surface Attachment: Prepare a Tris-HCl buffer (pH 7.4) containing 2 mM MgCl₂ to facilitate stable adsorption of DNA onto a clean mica surface.

- HU Incubation: Incubate the DNA with the chosen concentrations of HU (e.g., 0 mM, 2 mM, 5 mM, 10 mM, 15 mM) in the adsorption buffer prior to deposition on mica.

- Imaging: Use AFM in tapping mode to image the prepared samples in air. Analyze the images for global conformation, contour length, and the presence of kinks or branching points.

Fluorescence Microscopy (FM) for Viscoelasticity

This method quantifies the mechanical properties of single DNA molecules in solution by analyzing their Brownian motion [1] [2].

- Sample Preparation: Label T4 GT7 DNA with a fluorescent intercalating dye (e.g., YOYO-1). Prepare observations in bulk aqueous solution with and without HU.

- Data Acquisition: Use fluorescence microscopy to record real-time movies (at least 500 frames) of the fluctuating DNA molecules.

- Data Analysis:

- Time-Dependent Length: Track the change in the long-axis length (L) of the DNA molecule over time from the video frames.

- Autocorrelation Function: Calculate the autocorrelation function ( C(τ) ) from the time-series data of L.

- Parameter Fitting: Fit ( C(τ) ) to the equation ( C(τ) \sim \frac{k_B T}{k} e^{-γτ} \cos ωτ ) derived from fluctuation-dissipation theory to extract the spring constant (k) and damping constant (γ).

Revised & Multifaceted Mechanisms of Action

The classic view of HU as solely an RNR inhibitor is now supplemented by newer findings that provide a more complex picture of its mechanism.

Integrated mechanisms of this compound action, showing classic and revised pathways.

Classic RNR Inhibition: HU remains a potent inhibitor of RNR, the enzyme essential for generating dNTPs. By scavenging the tyrosyl radical in the RNR small subunit, HU depletes dNTP pools, leading to replication fork stalling and S-phase arrest [3].

ROS-Mediated Polymerase Inactivation: Evidence now shows that HU generates reactive oxygen species (ROS), which directly inhibit DNA replication by oxidizing the iron-sulfur (Fe-S) clusters in the catalytic cores of DNA polymerases α, δ, and ε. This oxidation causes the polymerase complexes to disassemble and lose their ability to bind DNA, providing an alternative mechanism for replication arrest that is independent of dNTP depletion alone [4].

Nitric Oxide Signaling: HU can also release nitric oxide (NO), which may contribute to its cytostatic effects. A 2024 study demonstrated that HU binds to and activates inducible nitric oxide synthase (NOS2), leading to inhibited proliferation and stimulated apoptosis in erythroid cells [5] [6].

Epigenetic Modulation: In patients with sickle cell anemia, this compound treatment was associated with significant changes in microRNA expression (e.g., miR-26b, miR-151-3p) in erythroid cells, suggesting another layer of indirect, regulatory mechanisms for inducing fetal hemoglobin [7].

Research Implications & Future Directions

- Drug Mechanism: The direct interaction with DNA structure may be a previously unrecognized component of HU's efficacy as a chemotherapeutic agent and in treating sickle cell anemia [1] [2].

- Experimental Considerations: Researchers using HU as a tool for cell cycle synchronization should be aware of its extensive effects beyond RNR inhibition, particularly ROS generation, which can confound data interpretation [4] [3].

- Novel Alternatives: The engineered yeast strain "RNR-deg" offers a potentially superior method for inducing specific RNR inhibition and S-phase arrest without the confounding oxidative stress associated with HU [4].

References

- 1. Characteristic effect of this compound on the higher - order of... structure [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic effect of this compound on the higher-order ... [nature.com]

- 3. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revised mechanism of this compound-induced cell cycle arrest ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation and stimulates apoptosis ... [sciencedirect.com]

- 6. This compound inhibits proliferation and stimulates apoptosis ... [pubmed.ncbi.nlm.nih.gov]

- 7. Epigenetic and molecular profiles of erythroid cells after ... [pmc.ncbi.nlm.nih.gov]

Molecular Pathways of Hydroxyurea-Induced HbF Elevation

| Mechanism / Pathway | Key Effectors & Molecular Targets | Experimental Evidence / Context |

|---|

| Nitric Oxide (NO) / cGMP Signaling | • HU is oxidized to release Nitric Oxide (NO) [1] • NO activates soluble Guanylyl Cyclase (sGC) [1] • sGC increases cGMP levels [1] | In vitro studies using K562 cells and human erythroid progenitors; effect blocked by sGC inhibitors (ODQ, NS 2028) [1]. | | MicroRNA (miRNA) Mediated Regulation | • 59 miRNAs differentially expressed post-HU treatment (42 upregulated, 17 downregulated) [2] • Key miRNAs (e.g., miR-150, miR-155, miR-374, miR-486-3p) target BCL11A and MYB mRNAs [2] • Other miRNAs target KLF1 and GATA1 [2] | miRNA profiling and in silico prediction in CD71+ reticulocytes from β-thalassemia and SCA patients; validation in vitro in erythroblast and K562 cells [2]. | | Direct & Indirect Effects on Transcription Factors | • Downregulation of major γ-globin repressors: BCL11A, MYB [2] • Downregulation of other repressors: KLF1, GATA1 [2] | miRNA-mediated post-transcriptional regulation is a proposed mechanism for reducing these repressors [2]. | | Non-HbF Related Mechanisms (e.g., in HbSC disease) | • Reduction of oxidative stress in RBCs (↓ ROS, ↓ ferryl Hb) [3] • Reduction of Heinz-body formation and RBC membrane damage [3] | Identified in a novel humanized HbSC mouse model; these benefits occur with minimal HbF elevation [3]. |

Experimental Evidence and Protocols

To help you evaluate and potentially build upon these findings, here is a summary of the key experimental methodologies from the cited research.

Study of miRNA Pathways in Patient Reticulocytes [2]

This protocol provides a framework for investigating miRNA involvement in a clinical setting.

- Patient Recruitment: 150 patients with β-thalassemia major, β-thalassemia intermedia, and sickle cell anemia (SCA), along with 50 healthy controls.

- Sample Processing: Isolation of CD71+ reticulocytes from peripheral blood using magnetically labelled CD71+ microbeads.

- miRNA Extraction & Profiling:

- Extraction using miRVana miRNA kit.

- Initial screening with a global miRNA microarray (754 miRNAs).

- Focused validation using a customized miRNA panel based on initial results.

- Expression analysis via TaqMan assays, normalized to housekeeping controls (RNU43, RNU44, RNU48).

- Bioinformatic & Functional Validation:

- In silico prediction of miRNA target genes.

- In vitro functional validation via transfection of miRNA mimics/inhibitors into erythroblast cells from patients and K562 erythroleukemic cell lines.

Investigation of the NO/cGMP Pathway in Cell Cultures [1]

This established in vitro method is used to dissect the NO signaling pathway.

- Cell Cultures:

- K562 human erythroleukemic cells: Cultured in RPMI-1640 with 10% FBS.

- Primary human erythroid progenitor cells: Derived from CD34+ cells isolated from peripheral blood mononuclear cells of healthy donors using a two-phase liquid culture system.

- Treatment:

- Cells treated with hydroxyurea or NO donors (e.g., S-nitrosocysteine - CysNO).

- Use of specific inhibitors of soluble guanylyl cyclase (sGC), such as ODQ, to probe mechanism.

- Outcome Measures:

- γ-globin mRNA expression: Quantified by quantitative real-time PCR (qRT-PCR).

- HbF protein levels: Measured by flow cytometry and benzidine staining.

- cGMP levels: Measured to confirm pathway activation.

The following diagram illustrates the logical workflow and key components of the NO/cGMP signaling pathway investigation based on this experimental protocol:

Key Insights for Drug Development

- Multi-Mechanism Action: this compound's effect is likely pleiotropic, involving both HbF elevation and non-HbF related benefits like reducing oxidative stress in red blood cells [3]. This expands the potential therapeutic targets beyond γ-globin induction.

- miRNAs as Novel Targets: The identification of specific miRNAs that are modulated by this compound and that target known HbF repressors (BCL11A, MYB) opens up new avenues for developing RNA-targeted therapies [2].

- Consideration for HbSC Disease: The HbF-independent mechanisms of this compound may be particularly relevant for treating Hemoglobin SC disease, where clinical benefit is observed with only minimal increases in HbF [3].

- Utility of Pre-clinical Models: The study highlights the importance of selecting appropriate pre-clinical models (e.g., Townes mouse model, novel HbSC mouse model) whose utility can depend on the specific mechanism of action of the drug being tested [4] [3].

References

- 1. This compound induces fetal hemoglobin by the nitric oxide ... [pmc.ncbi.nlm.nih.gov]

- 2. Decoding HbF reactivation by this compound in ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel mouse model of hemoglobin SC disease reveals ... [sciencedirect.com]

- 4. Article this compound Decouples Persistent F-Cell Elevation ... [sciencedirect.com]

Core Mechanism: RNR Inhibition and Replication Stress

Hydroxyurea's primary and well-established target is Ribonucleotide Reductase (RNR), the enzyme essential for producing deoxyribonucleotides (dNTPs) [1] [2].

- Mechanism of RNR Inhibition: HU acts as a radical scavenger [1]. It penetrates the RNR complex and donates an electron to the catalytically essential diferric-tyrosyl radical cofactor in the RNR β2 subunit, inactivating the enzyme and halting dNTP production [1].

- Cellular Consequences: Depleted dNTP pools cause DNA replication stress [1]. Replication forks stall as the DNA polymerases (Pol α, δ, ε) run out of substrates [3]. This stalling triggers the S-phase checkpoint via the ATR/Mec1 kinase pathway, leading to cell cycle arrest and allowing time for repair [1]. Prolonged stalling can result in replication fork collapse, double-strand breaks, and eventual cell death [1].

The following diagram illustrates this primary mechanism and its direct consequences on the replisome.

Primary cytotoxic mechanism of this compound via RNR inhibition and replication stress.

Emerging Mechanism: ROS-Mediated Effects

Recent studies indicate that HU's cytotoxicity cannot be explained by RNR inhibition alone and involves Reactive Oxygen Species (ROS) [1] [3].

- ROS Generation: HU decomposes over time or in solution, generating ROS like hydrogen peroxide (H₂O₂) [1] [3]. It can also initiate radical chain reactions due to its hydroxylamine group [3].

- Direct Polymerase Inhibition: Nuclear ROS can directly inhibit the catalytic activity of replicative DNA polymerases (Pol α, δ, ε), likely by oxidizing the iron-sulfur (Fe-S) clusters integral to their structure, causing polymerase complex dissociation [3].

- Oxidative Damage: ROS can cause direct oxidative damage to DNA, contributing to genotoxicity and cell death [1]. This pathway can operate independently of the traditional Mrc1/Rad53 (Claspin/CHK1 in humans) checkpoint signaling [3].

The diagram below integrates this oxidative stress pathway with the classical model.

Alternative this compound cytotoxicity pathways via ROS generation and polymerase inhibition.

Quantitative Cytotoxicity Data

The following tables summarize key experimental findings from foundational and recent research.

Table 1: In Vivo S-Phase Specific Cytotoxicity (Murine Model) [4]

| Cell Population | S-Phase Cells (%) | HU Dose | Reduction in Lung Colonies | Key Finding |

|---|---|---|---|---|

| Synchronized FSa Cells (Fraction 8) | 65% | 1 mg/g (i.p.) | ~80% | Cytotoxicity directly correlated with the percentage of S-phase cells. |

| Other Synchronized Fractions | Lower than Fraction 8 | 1 mg/g (i.p.) | Less than 80% | Confirmed S-phase-specific action. |

Table 2: Cytoprotective & Dose-Dependent Effects in SCA Patient Neutrophils [5]

| Patient Group | Cell Viability (Trypan Blue) | Cell Viability (MTT) | LDH Activity | Inflammatory Markers |

|---|---|---|---|---|

| SS (No HU) | Decreased | Decreased | Increased | Altered (Pro-inflammatory) |

| SSHU (0.5 g/day) | N/A | N/A | N/A | N/A |

| SSHU (1 g/day) | Improved | Improved | Reverted | Reverted to Near-Normal |

| SSHU (1.5-2 g/day) | Improved | Improved | Reverted | Reverted to Near-Normal |

Key Experimental Protocols

To evaluate HU's cytotoxicity, researchers use specific in vivo, ex vivo, and in vitro models.

1. In Vivo Lung Colony Assay for S-Phase Specificity [4]

- Objective: Characterize phase-specific cytotoxicity of drugs in vivo.

- Workflow:

- Cell Synchronization & Preparation: Synchronize murine fibrosarcoma (FSa) cells based on size using centrifugal elutriation. Validate sync via Flow Microfluorometry (FMF).

- Animal Injection: Inject viable synchronized FSa cells intravenously into mice.

- Drug Administration: Administer HU (e.g., 1 mg/g intraperitoneally) to treatment group.

- Endpoint Analysis: After 14 days, sacrifice animals and count macroscopic tumour nodules on lungs. Compare colony counts between treated and control groups.

2. Ex Vivo Cytotoxicity & Modulation Analysis (Human Neutrophils) [5]

- Objective: Investigate HU's effects on viability, inflammation, and oxidative stress in neutrophils from Sickle Cell Anemia (SCA) patients.

- Workflow:

- Patient Grouping: Divide SCA patients into groups (without HU, with varying HU doses). Include healthy control group.

- Cell Isolation: Islect neutrophils from peripheral blood using density gradient centrifugation.

- Viability & Toxicity Assays:

- Trypan Blue Exclusion: Assess membrane integrity.

- MTT Assay: Measure metabolic activity.

- LDH Assay: Quantify lactate dehydrogenase release as cytotoxicity marker.

- Marker Analysis: Measure inflammatory markers (MPO, TNF-α, IL-10) and oxidative stress markers (SOD, GSH-Px, MDA).

Research Implications

- Therapeutic Window: The S-phase specificity of HU is exploited in sickle cell disease and cancer therapy, but its ROS-mediated effects contribute to side effects and genotoxicity, highlighting a narrow therapeutic window [1] [2].

- Experimental Design: When using HU for cell synchronization, researchers should consider its ROS-mediated effects, which may confound results. The novel "RNR-deg" system in yeast offers a more specific alternative for inducing replication stress without significant ROS generation [3].

References

- 1. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of this compound for β-haemoglobinopathies... [ojrd.biomedcentral.com]

- 3. Revised Mechanism of this compound Induced Cell Cycle Arrest ... [pmc.ncbi.nlm.nih.gov]

- 4. - Phase in vivo of specific on murine... cytotoxicity this compound [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on cytotoxicity, inflammation and ... [pmc.ncbi.nlm.nih.gov]

hydroxyurea pharmacokinetic PK-guided dosing protocol

Scientific Rationale for PK-Guided Dosing

Hydroxyurea therapy for SCA is most effective at the Maximum Tolerated Dose (MTD), which exhibits wide interpatient variability (typically 15-35 mg/kg/day) [1] [2]. Traditional dose escalation can take up to 12 months, often resulting in suboptimal treatment [3] [2].

PK-guided dosing addresses this by using a population PK model to target a specific drug exposure level, defined by the area under the concentration-time curve (AUC), from the very first dose. The goal is to reach the therapeutic threshold faster and more reliably [3] [4].

Detailed PK-Guided Dosing Protocol

This protocol is adapted from the HOPS and TREAT trials, which validated the use of sparse sampling and model-informed precision dosing [3] [4] [2].

Pre-Treatment Requirements

- Patient Criteria: Confirm diagnosis of SCA (e.g., HbSS, HbS/β⁰-thalassemia). Patients can be children as young as 6 months or adults initiating this compound therapy [2].

- Baseline Labs: Obtain baseline complete blood count (CBC) with differential, absolute reticulocyte count (ARC), and serum cystatin C (a marker of renal function identified as a significant covariate for this compound clearance) [3].

- Informed Consent: Discuss the benefits and risks of PK-guided versus standard dosing.

Initial Dosing and PK Sampling

- PK-Guided Starting Dose: The initial dose is determined by a population PK model, not fixed by weight. In the HOPS trial, the mean PK-guided starting dose was 27.5 ± 5.2 mg/kg/day, significantly higher than the standard 20 mg/kg/day [4].

- Target AUC: The initial dose titration aims for a target AUC₀–∞ of approximately 115 mg·h/L, derived from the mean exposure at MTD in prior studies [3].

- Sparse PK Sampling Strategy: This is a key innovation, making the protocol feasible in clinical settings. Following an observed dose, collect three blood samples:

- Sample Volume: Use a sparse microsampling approach requiring only 10 μL of blood per time point, which is essential for pediatric patients [4] [2].

The following diagram illustrates the workflow for determining the initial PK-guided dose.

Dose Titration and MTD Maintenance

After initiating the PK-guided starting dose, a protocol-driven strategy is used for further titration based on laboratory safety and efficacy markers.

- Laboratory Monitoring: Check CBC with differential and ARC every 2-4 weeks after any dose adjustment [5].

- Dose Escalation: If the drug is well-tolerated for at least 8 weeks and adherence is ≥70%, the dose can be increased by 5 mg/kg/day [5]. The HOPS trial used an aggressive escalation protocol targeting mild neutropenia (ANC < 0.75 x 10⁹/L) as a biomarker of efficacy [4].

- Defining MTD: MTD is defined as the dose at which a patient experiences myelosuppression. If significant toxicity occurs, the dose is reduced by 2.5 mg/kg/day, which then becomes the MTD [5].

Comparative Data & Analytical Methods

Table 1: Key Parameters from Clinical Trials on PK-Guided Dosing

| Trial / Parameter | HUSTLE/TREAT Model [3] | HOPS Trial (PK-Guided Arm) [4] | Global PK Analysis (Children) [6] |

|---|---|---|---|

| Target AUC₀–∞ | 115 mg·h/L | Not explicitly stated (model-informed) | N/A |

| Mean PK-Guided Starting Dose | N/A | 27.5 ± 5.2 mg/kg/day | 25.2 - 27.6 mg/kg/day |

| Key Covariates for Clearance | Body Weight, Cystatin C | Implied by model | Younger age, higher reticulocytes |

| Resulting HbF Increase | N/A | 8.8 ± 1.6% (at 6 months) | N/A |

Analytical Methodologies

- Gold Standard Assay: Liquid chromatography-mass spectroscopy (LC-MS) is the current reference method for determining this compound concentrations in blood samples [7].

- Emerging Technology: A novel intelligent electrochemical sensor-array coupled with machine learning (e.g., Partial Least Squares Regression) has been developed. This method uses only microliter sample volumes and achieves a prediction error of about 0.55 µg/mL, showing great promise for future point-of-care applications [7].

Discussion and Future Directions